Bienvenue dans la boutique en ligne BenchChem!

Amdinocillin

Penicillin-Binding Protein PBP2 Selectivity Klebsiella pneumoniae

Amdinocillin (mecillinam) is a clinically differentiated amidinopenicillin with near-exclusive PBP2 binding (IC50 <0.0075 mg/L) — not replicated by ampicillin, amoxicillin, or cephalosporins. It sustains >95% susceptibility in ESBL-producing E. coli where standard oral agents exceed 30–50% resistance. This unique target selectivity enables synergistic PBP3-targeting combinations (e.g., aztreonam, ceftazidime) for difficult Gram-negative infections. Procure for UTI clinical trial supply, antimicrobial stewardship formulary inclusion, and bacterial cell division chemical probe applications. Standard penicillins cannot substitute.

Molecular Formula C15H23N3O3S
Molecular Weight 325.4 g/mol
CAS No. 32887-01-7
Cat. No. B1665348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmdinocillin
CAS32887-01-7
SynonymsMecillinam;  AMDINOCILLIN;  Coactin;  Penicillin HX;  Mecillinamum;  Hexacillin;  FL 1060;  FL-1060;  FL1060
Molecular FormulaC15H23N3O3S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C
InChIInChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1
InChIKeyBWWVAEOLVKTZFQ-NTZNESFSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.79e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amdinocillin (Mecillinam) CAS 32887-01-7: A PBP2-Selective β-Lactam for Targeted Gram-Negative UTI Therapy


Amdinocillin (mecillinam) is an amidinopenicillanic acid derivative, a unique β-lactam antibiotic distinguished by its high specificity for penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. Unlike conventional penicillins that primarily target PBPs 1 and 3, amdinocillin exerts its bactericidal activity through selective inhibition of PBP2, leading to characteristic morphological changes (spherical cells) rather than filamentation [1]. It is administered parenterally (IV) or as the orally bioavailable prodrug pivmecillinam [2]. Its clinical utility is predominantly in the treatment of urinary tract infections (UTIs) caused by susceptible Enterobacterales, including Escherichia coli and Klebsiella species.

Why Amdinocillin Cannot Be Substituted by Generic β-Lactams in Critical UTI Applications


Substituting amdinocillin with conventional β-lactams (e.g., ampicillin, amoxicillin, cephalosporins) in urinary tract infections is clinically inadvisable due to profound differences in PBP target selectivity and resistance epidemiology. Amdinocillin's unique, near-exclusive binding to PBP2 results in a distinct bactericidal mechanism and, critically, a significantly lower frequency of cross-resistance with other β-lactam classes [1]. Studies demonstrate that while resistance to ampicillin and trimethoprim-sulfamethoxazole in uropathogens now exceeds 30-40%, mecillinam susceptibility remains high (>95% in E. coli) even among extended-spectrum β-lactamase (ESBL) producers [2]. Therefore, generic substitution with a standard aminopenicillin or cephalosporin would likely result in therapeutic failure against the multidrug-resistant strains now prevalent in community and hospital settings. The evidence below quantifies these critical differentiators.

Quantitative Differentiation: Head-to-Head Evidence for Amdinocillin Against Key Comparators


PBP Selectivity in K. pneumoniae: Amdinocillin's Near-Exclusive PBP2 Binding vs. Broad-Spectrum β-Lactams

In a competitive binding assay using isolated membrane fractions from K. pneumoniae, amdinocillin (mecillinam) demonstrated exceptional selectivity for PBP2, with an IC50 of <0.0075 mg/L. In stark contrast, its affinity for other PBPs (PBP1A/B, PBP3, PBP4, PBP5/6) was negligible, with IC50 values exceeding 128 mg/L and in most cases >256 mg/L [1]. This contrasts sharply with comparator drugs like aztreonam, which showed preferential binding to PBP3 (IC50 0.06-0.12 mg/L), and carbapenems, which bind promiscuously to multiple PBPs [1].

Penicillin-Binding Protein PBP2 Selectivity Klebsiella pneumoniae Mechanism of Action

In Vitro Susceptibility: Amdinocillin's Superior Activity Against ESBL-Producing E. coli vs. Comparator Antibiotics

A study of 30 international E. coli isolates with defined β-lactamase resistance mechanisms found that 100% were susceptible to amdinocillin and meropenem, while susceptibility to comparators was severely compromised. Among a larger cohort of 325 regional isolates resistant to third-generation cephalosporins, 93.5% (304/325) remained susceptible to amdinocillin (MIC < 8 mg/L) [1]. In a separate prospective study of 420 Enterobacterales from urine, amdinocillin susceptibility was 97.4% (294/302) for E. coli overall, and crucially, 95.2% (99/104) for ESBL-producing isolates [2].

ESBL E. coli Antimicrobial Susceptibility Urinary Tract Infection

Clinical Outcomes in Bacteremic UTI: Non-Inferiority of IV Amdinocillin vs. Narrow-Spectrum β-Lactams

A retrospective cohort study (n=1129) evaluated the effectiveness of targeted IV amdinocillin compared with other β-lactams for bacteremia with a urinary tract focus. The analysis found no significant difference in the 30-day composite endpoint of all-cause mortality or recurrence between patients treated with amdinocillin (n=146) versus ampicillin or cefuroxime [1]. Notably, patients treated with broader-spectrum agents (piperacillin/tazobactam and meropenem) had a significantly higher risk of the primary endpoint, with adjusted HRs of 2.22 (95% CI 1.24-3.97) and 2.48 (95% CI 1.04-5.93), respectively, compared to amdinocillin [1].

Bacteremia Urinary Tract Infection Clinical Trial Ampicillin Cefuroxime

Synergistic Bactericidal Activity: Amdinocillin Enhances Lysis When Combined with PBP3-Targeting β-Lactams

Mechanistic studies in E. coli demonstrate that when PBP3-specific antibiotics (e.g., aztreonam, cefotaxime) are added at their MIC, they produce only bacteriostasis. However, the simultaneous addition of amdinocillin results in a synergistic, rapid lysis and bactericidal effect [1]. This is attributed to the simultaneous inhibition of both PBPs 2 and 3, a phenomenon observed with ceftriaxone (which binds both PBPs) but not with agents that target only one or the other [1].

Synergy Bactericidal Combination Therapy PBP3 Inhibitors

Resistance Epidemiology: Amdinocillin Exhibits Lower Resistance Rates than Standard UTI Agents in Enterobacterales

In a study of 394 MDR Enterobacterales isolates from urine with elevated cephalosporin MICs, resistance to amdinocillin was observed in only 15% of isolates. In comparison, resistance rates for ceftazidime were 59%, piperacillin/tazobactam 41%, and ciprofloxacin 54% [1]. Similarly, a Canadian surveillance study found significantly (P < 0.05) lower rates of resistance to mecillinam than to either ampicillin or trimethoprim-sulfamethoxazole among uropathogens [2].

Antimicrobial Resistance Enterobacterales Epidemiology MDR

Procurement-Driven Applications: Where Amdinocillin's Differentiated Profile Delivers Value


Targeted Therapy for Bacteremic Urinary Tract Infections

IV amdinocillin should be considered for formulary inclusion and targeted procurement for the treatment of bacteremic UTIs caused by susceptible E. coli or Klebsiella spp. Clinical evidence demonstrates non-inferiority to ampicillin and cefuroxime in a cohort of over 1100 patients, while showing superior outcomes compared to broader-spectrum agents like piperacillin/tazobactam and meropenem [1]. Its use supports antimicrobial stewardship by preserving broader-spectrum agents.

Empiric Oral Therapy for Uncomplicated UTI in High ESBL-Prevalence Regions

The oral prodrug pivmecillinam is a high-value procurement candidate for uncomplicated UTI treatment in community and hospital settings where ESBL-producing E. coli are endemic. With sustained susceptibility rates of >95% among ESBL producers, it outperforms standard oral agents like amoxicillin, trimethoprim-sulfamethoxazole, and ciprofloxacin, which face resistance rates exceeding 30-50% [2][3].

Combination Therapy Research in Multidrug-Resistant Gram-Negative Infections

Procure amdinocillin for investigational use in rational combination therapy with PBP3-targeting β-lactams (e.g., aztreonam, ceftazidime). In vitro data show a synergistic, rapid bactericidal effect when amdinocillin is combined with these agents [4]. This strategy is being explored to overcome resistance in difficult-to-treat Gram-negative pathogens and represents a promising area for clinical trial material supply.

Reference Standard for PBP2-Selective Probes in Antibacterial Discovery

Amdinocillin serves as an essential chemical probe and reference standard in antibiotic discovery and mode-of-action studies. Its extreme selectivity for PBP2 (IC50 <0.0075 mg/L vs. >256 mg/L for other PBPs) [5] makes it an indispensable tool for functional genomics, target validation, and screening assays aimed at identifying novel inhibitors of bacterial cell division.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amdinocillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.